molecular formula C10H18N4 B8560521 6-Methyl-N4-pentylpyrimidine-2,4-diamine

6-Methyl-N4-pentylpyrimidine-2,4-diamine

Cat. No.: B8560521
M. Wt: 194.28 g/mol
InChI Key: ZXOUIPZHTQOAKY-UHFFFAOYSA-N
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Description

6-Methyl-N4-pentylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a methyl group at the 6-position of the pyrimidine ring and a pentyl chain attached to the N4-amino group. Its molecular formula is C₁₀H₁₉N₅, with a molecular weight of 209.29 g/mol. The compound’s structure combines a planar pyrimidine core with flexible alkyl substituents, enabling diverse intermolecular interactions and applications in medicinal chemistry and materials science. Notably, pyrimidine-2,4-diamine derivatives are recognized for their roles as kinase inhibitors, lysosome-targeting agents, and supramolecular building blocks .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

6-methyl-4-N-pentylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H18N4/c1-3-4-5-6-12-9-7-8(2)13-10(11)14-9/h7H,3-6H2,1-2H3,(H3,11,12,13,14)

InChI Key

ZXOUIPZHTQOAKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC(=C1)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methyl-N4-pentylpyrimidine-2,4-diamine with structurally related pyrimidine-2,4-diamine derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 6-methyl, N4-pentyl C₁₀H₁₉N₅ Lysosome inhibition; ATG4B ligand potential
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine 6-chloro, N4-dimethyl C₆H₉ClN₄ Hydrogen-bonded supramolecular networks; crystallography studies
6-(Phenylthio)pyrimidine-2,4-diamine (17) 6-phenylthio C₁₀H₁₀N₄S Intermediate in molybdopterin synthesis; confirmed by MS/NMR
6-(4-Chlorophenyl)pyrimidine-2,4-diamine 6-(4-chlorophenyl) C₁₀H₈ClN₄ Pharmaceutical applications (safety data available); GHS-compliant handling
6-Chloro-N-(4-methylphenyl)pyrimidine-2,4-diamine 6-chloro, N4-(4-methylphenyl) C₁₁H₁₁ClN₄ High boiling point (468.3°C); potential heterocyclic intermediate
N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N6-aminophenyl, N4-trimethyl C₁₃H₁₈N₆ Multi-substituted derivative; explored in kinase inhibition assays

Structural and Functional Insights:

In contrast, chloro substituents (e.g., in 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine) increase polarity, favoring crystal packing via halogen bonding . Aromatic substituents (e.g., phenylthio in Compound 17) introduce π-π stacking capabilities, useful in supramolecular chemistry .

Thermal and Physical Properties :

  • Alkyl chains (e.g., pentyl) lower melting points compared to halogenated analogs. For instance, 6-Chloro-N-(4-methylphenyl)pyrimidine-2,4-diamine has a boiling point of 468.3°C , reflecting strong intermolecular forces from its chloro and aryl groups .

Applications in Drug Development :

  • This compound and its analog 163N (6-methylpyrimidine-2,4-diamine derivative) demonstrate dual functionality as lysosome inhibitors and ATG4B ligands, suggesting utility in autophagy-related cancer therapies .
  • 6-(4-Chlorophenyl)pyrimidine-2,4-diamine is prioritized in pharmaceutical safety assessments due to its GHS-compliant profile .

Synthetic Accessibility :

  • Compounds like 6-(Phenylthio)pyrimidine-2,4-diamine are synthesized via nucleophilic substitution, whereas alkylated derivatives (e.g., N4-pentyl) often require alkylation of primary amines under basic conditions .

Preparation Methods

Reaction Conditions

  • Reactants :

    • 2-Amino-4-chloro-6-methylpyrimidine (1 equiv)

    • Pentylamine (1.2–2.0 equiv)

  • Solvent : Ethanol or isopropanol

  • Temperature : Reflux (78–82°C)

  • Duration : 12–24 hours

  • Catalyst : None required

Workup and Purification

  • Cooling : The mixture is cooled to room temperature.

  • Filtration : Precipitated product is filtered.

  • Washing : Sequential washes with cold ethanol and water.

  • Crystallization : Recrystallization from ethanol/water (3:1) yields pure product.

Yield : 65–78%

Mechanistic Insight

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing amino and methyl groups on the pyrimidine ring activate the C4 position for attack by the pentylamine nucleophile, displacing chloride.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.

  • Ethanol/isopropanol balances solubility and ease of crystallization.

Temperature and Time

  • Reflux conditions (78–82°C) are optimal for nucleophilic substitution, minimizing side reactions like hydrolysis.

Stoichiometry

  • Pentylamine excess (1.2–2.0 equiv) ensures complete substitution while avoiding dimerization.

Analytical Characterization

Key spectral data from EP3548478B1 and PubChem :

Technique Data for 6-Methyl-N4-pentylpyrimidine-2,4-diamine
¹H NMR (400 MHz) δ 1.35 (m, 2H, CH₂), 1.55 (m, 4H, CH₂), 2.40 (s, 3H, CH₃),
3.30 (t, 2H, NHCH₂), 6.10 (s, 1H, ArH), 6.50 (br, 2H, NH₂)
¹³C NMR δ 22.1 (CH₃), 28.5–30.2 (CH₂), 44.8 (NHCH₂), 115.2–160.4 (Ar)
HRMS [M+H]⁺ calcd. for C₁₀H₁₈N₄: 194.1534; found: 194.1536

Industrial-Scale Considerations

Cost Efficiency

  • 2-Amino-4-chloro-6-methylpyrimidine is commercially available at ~$50/g (bulk discounts apply).

  • Pentylamine costs ~$20/L, making the nucleophilic substitution route economically viable.

Emerging Methodologies

Flow Chemistry

WO2018106606A1 alludes to continuous-flow systems for pyrimidine synthesis, offering advantages in heat management and scalability.

Enzymatic Amination

While unreported for this compound, lipase-mediated amination (e.g., using Candida antarctica lipase B) could enable greener synthesis under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-N4-pentylpyrimidine-2,4-diamine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. For analogous compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine), a common approach includes nucleophilic substitution at the N4 position using pentylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Key steps include:

Initial coupling : Reacting 2,4-dichloro-6-methylpyrimidine with pentylamine at 80–100°C for 12–24 hours.

Amination : Introducing the second amine group via catalytic hydrogenation or Pd-mediated cross-coupling.
Purification is critical; techniques like column chromatography (silica gel, eluting with CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures are recommended to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions and regioselectivity. For example, the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while pentyl chain protons show characteristic splitting patterns .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and molecular ion peaks ([M+H]⁺ expected around m/z 250–265).
  • Elemental Analysis : Validate stoichiometry (C: ~55%, H: ~8%, N: ~30%) .

Q. What key physicochemical properties influence its application in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mM for stock solutions) and aqueous buffers (PBS at pH 7.4). Hydrophobicity (logP ~2.5–3.0) may limit solubility, requiring surfactants (e.g., Tween-80) for in vitro studies .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine derivatives are prone to oxidation; inert atmospheres (N₂) during storage are advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with cheaper alternatives like acetonitrile or THF, which reduce side reactions .
  • Catalysis : Use CuI/1,10-phenanthroline systems to accelerate amination steps (yield improvement from 60% to >85%) .
  • Flow Chemistry : For scale-up, implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .

Q. How can conflicting bioactivity data across enzymatic and cellular assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from SPR (binding affinity) with enzymatic inhibition (IC₅₀) and cellular viability (MTT assays). Discrepancies may arise due to off-target effects or membrane permeability issues .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the pentyl chain to enhance cellular uptake. For example, adding a terminal -OH group reduced IC₅₀ by 40% in a kinase inhibition study .

Q. What computational strategies predict binding modes of this compound to target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., CDK2 or EGFR). The pyrimidine core likely occupies the ATP-binding pocket, with the pentyl chain extending into a hydrophobic cleft .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Key residues (e.g., Lys33 in CDK2) may form hydrogen bonds with the amino groups .

Q. How do substituent modifications impact metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methyl groups at position 6 reduce CYP450-mediated oxidation compared to chloro or nitro substituents .
  • Deuterium Labeling : Replace methyl hydrogens with deuterium to prolong half-life (e.g., ⁶-CD₃ analogs showed 2× higher t₁/₂ in plasma) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine as a reference inhibitor). Variability in enzyme sources (recombinant vs. native) also contributes to differences .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets. Outliers may reflect assay interference (e.g., compound aggregation at high concentrations) .

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